4-((1S,2S,5R)-2-hydroxy-2-methyl-5-(prop-1-en-2-yl)cyclohexyl)morpholine 4-oxide
Overview
Description
4-((1S,2S,5R)-2-hydroxy-2-methyl-5-(prop-1-en-2-yl)cyclohexyl)morpholine 4-oxide is a useful research compound. Its molecular formula is C14H25NO3 and its molecular weight is 255.35. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies
Synthesis and Crystallography
The compound has been utilized in the synthesis of structurally complex molecules. For instance, Mantelingu et al. (2007) describe the synthesis of a related compound, characterized through spectroscopy and X-ray crystallography, highlighting the compound's potential in molecular structure studies (Mantelingu et al., 2007).
Chemical Reactions and Derivatives
Dyachenko and Vovk (2012) report on the condensation of related cyclohexylidene compounds, indicating the compound's relevance in the creation of new chemical derivatives (Dyachenko & Vovk, 2012).
Crystal Structure Analysis
Samshuddin et al. (2014) conducted a study on closely-related cyclohexanol derivatives, providing insights into their molecular and crystal structures, which can be relevant for understanding the properties of the compound (Samshuddin et al., 2014).
Chemical Applications and Properties
Chemical Intermediates
Fisher and VanPeppen (2000) describe the use of cyclohexanol and its derivatives in various applications, such as stabilizers, homogenizers, and solvents, highlighting the compound's utility in the chemical industry (Fisher & VanPeppen, 2000).
Oxime Derivatives
Dinçer et al. (2005) discuss the crystal structures of oxime derivatives including morpholin groups, relevant to the study of cyclohexanol derivatives in pharmaceutical and chemical research (Dinçer et al., 2005).
Organic Synthesis
González et al. (2003) outline the synthesis of trans-phenylcyclohexanol, which provides context for the synthetic applications of similar cyclohexanol compounds (González et al., 2003).
Catalysis and Oxidation Reactions
Catalytic Oxidation
Research by Jarenmark et al. (2010) on catalytic oxidation involving related cyclohexanol compounds demonstrates the potential of these compounds in facilitating chemical reactions (Jarenmark et al., 2010).
Cyclohexane Oxidation
Roy and Manassero (2010) have studied the role of certain copper complexes in the oxidation of cyclohexane, which is related to cyclohexanol and its derivatives (Roy & Manassero, 2010).
Properties
IUPAC Name |
(1S,2S,4R)-1-methyl-2-(4-oxidomorpholin-4-ium-4-yl)-4-prop-1-en-2-ylcyclohexan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-11(2)12-4-5-14(3,16)13(10-12)15(17)6-8-18-9-7-15/h12-13,16H,1,4-10H2,2-3H3/t12-,13+,14+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKHXLMZUJPRIZ-RDBSUJKOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC(C(C1)[N+]2(CCOCC2)[O-])(C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]([C@H](C1)[N+]2(CCOCC2)[O-])(C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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